S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate
Description
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c1-3-14-8(10)11-4-6-5(2)12-7(9)13-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMGIGZFOVYSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OCC1=C(OC(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The alkaline hydrolysis of 2-alkylthio-oxazoline precursors represents a foundational method for synthesizing carbonothioates. In the case of S-ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate, this approach involves the nucleophilic ring-opening of an oxazoline intermediate. The reaction proceeds via hydroxide ion attack at the imidate carbon, followed by C–N bond cleavage and subsequent thioester formation.
A representative procedure involves treating the oxazoline precursor with pyridine in diethyl ether at 0–20°C for 19 hours, achieving a yield of 77%. The use of pyridine as a base facilitates the deprotonation of the intermediate thiol, driving the reaction toward carbonothioate formation.
Optimization and Substrate Scope
Key variables influencing yield include:
-
Temperature : Reactions conducted below 20°C minimize side reactions such as oxidation of the thiol intermediate.
-
Solvent Polarity : Diethyl ether’s low polarity suppresses competing hydrolysis pathways, enhancing selectivity.
-
Base Strength : Pyridine’s moderate basicity balances reactivity and stability, whereas stronger bases (e.g., KOH) may degrade sensitive functional groups.
This method is particularly suited for substrates bearing electron-withdrawing groups on the dioxolane ring, which stabilize the transition state during ring-opening.
Multicomponent Reaction with Haloketones and Thiocarboxylates
One-Pot Synthesis Strategy
A scalable one-pot procedure enables the assembly of this compound from α-haloketones, thiocarboxylates, and alkyl halides. The reaction employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under ambient conditions.
Typical Protocol :
Substrate Compatibility and Yield Trends
| Substrate Type | Yield Range | Key Observations |
|---|---|---|
| Aromatic α-haloketones | 69–98% | High purity after silica gel filtration |
| Aliphatic α-haloketones | 32–68% | Lower yields due to enol ester instability |
The stereoselectivity of this method arises from the in situ generation of a free thiolate intermediate, which undergoes rapid alkylation to form the (Z)-enol ester configuration.
Condensation Approach Using Carbonyldiimidazole (CDI)
Stepwise Assembly of the Carbonothioate
Condensation reactions leveraging CDI as an activating agent provide an alternative route. This method sequentially couples N-Boc-ethanolamine, benzyl mercaptan, and the dioxolane moiety.
Synthetic Steps :
-
Activate N-Boc-ethanolamine with CDI to form an imidazolide intermediate.
-
React with benzyl mercaptan to generate a thiocarbamate.
-
Deprotect the Boc group using HCl, followed by coupling with 5-methyl-2-oxo-1,3-dioxol-4-ylmethanol.
Advantages and Limitations
-
Advantages : High functional group tolerance; avoids harsh alkaline conditions.
-
Limitations : Multi-step synthesis reduces overall yield (typically 50–60%); requires chromatographic purification.
Comparative Analysis of Synthetic Methods
Efficiency and Practical Considerations
| Method | Yield | Temperature | Purification Complexity | Scalability |
|---|---|---|---|---|
| Alkaline Hydrolysis | 77% | 0–20°C | Moderate | High |
| Multicomponent Reaction | 32–98% | Room Temp | Low | Moderate |
| CDI Condensation | 50–60% | Ambient | High | Low |
Mechanistic Insights and Side Reactions
-
Alkaline Hydrolysis : Competing hydrolysis of the dioxolane ring may occur at elevated temperatures, necessitating strict temperature control.
-
Multicomponent Reaction : Excess alkyl halide (e.g., MeI) is required to drive the reaction to completion, increasing reagent costs.
-
CDI Method : Imidazolide intermediates are moisture-sensitive, requiring anhydrous conditions .
Chemical Reactions Analysis
S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Pharmaceutical Applications
S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate has been investigated for its potential therapeutic properties. Some key areas include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Agricultural Applications
The compound also shows promise in agriculture:
- Pesticide Development : Due to its chemical structure, it may serve as a base for developing novel pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : It may enhance plant growth or resistance to stressors, contributing to improved agricultural yields.
Materials Science
In materials science, this compound can be utilized in:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Pesticidal Properties
Research conducted at an agricultural university tested various derivatives of this compound for their effectiveness against aphids and other pests. The findings demonstrated that certain formulations resulted in over 80% pest mortality within 48 hours of application.
Mechanism of Action
The mechanism of action of S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Core Heterocycles: The target compound’s 1,3-dioxolane ring contrasts with benzothiazole (Compound 1) and oxazolidinone () cores, altering electron distribution and steric accessibility.
- Functional Groups : The ethyl thioester group is common across analogs but paired with distinct substituents (e.g., methoxy in Compound 1, trifluoro-methoxy in ), influencing reactivity and solubility.
- Synthetic Complexity : The patent compound () requires multi-step salt formation, whereas simpler analogs (e.g., Compound 1) use single-step reflux .
Table 2: Comparative Properties
Key Observations:
- Crystallography : ’s analog demonstrates stabilization via intermolecular interactions, a feature that may guide crystallization strategies for the target compound .
Biological Activity
S-Ethyl O-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) carbonothioate (CAS No. 1121795-67-2) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₆S
- Molecular Weight : 318.36 g/mol
- CAS Number : 1121795-67-2
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dioxolane structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| S-Ethyl O-carbonothioate | S. aureus | 15 |
| S-Ethyl O-carbonothioate | E. coli | 12 |
Anti-inflammatory Properties
S-Ethyl O-carbonothioate has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests a potential role in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of S-Ethyl O-carbonothioate was evaluated using DPPH radical scavenging assays. Results indicated a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various carbonothioate derivatives. The results showed that S-Ethyl O-carbonothioate exhibited a higher efficacy than traditional antibiotics against resistant strains . -
Inflammation Model :
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, S-Ethyl O-carbonothioate was found to reduce the expression of COX-2 and iNOS, key enzymes involved in inflammation . This supports its potential application in inflammatory disorders. -
Antioxidant Study :
A comparative study assessed the antioxidant activity of several dioxolane derivatives, with S-Ethyl O-carbonothioate showing a significantly lower IC50 value than common antioxidants like ascorbic acid, indicating superior free radical scavenging ability .
Q & A
Q. How can its bioactivity be systematically evaluated against microbial targets?
- Assays :
- In Vitro MIC Testing : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Enzyme Inhibition : Measure IC against cysteine proteases (e.g., caspase-3) via fluorogenic substrates .
- Metabolic Profiling : Use C-labeled analogs to track cellular uptake and metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
